molecular formula C20H27NO5 B2742095 1-Tert-butyl 3-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate CAS No. 219324-21-7

1-Tert-butyl 3-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate

Cat. No.: B2742095
CAS No.: 219324-21-7
M. Wt: 361.438
InChI Key: NTXNVZIFOWTIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl 3-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate (CAS: 193274-00-9) is a piperidine-derived compound featuring a six-membered nitrogen-containing ring with multiple functional groups. Its molecular formula is C₁₉H₂₅NO₅ (MW: 347.41 g/mol), comprising:

  • A tert-butyl ester at position 1.
  • An ethyl ester and a benzyl group at position 2.
  • A keto group at position 3.

This structure confers steric bulk due to the benzyl substituent and modulates reactivity through the electron-withdrawing keto group. The compound is synthesized via multi-step protocols involving condensation, oxidation, and protection/deprotection strategies (e.g., MnO₂ oxidation, LDA-mediated reactions) . It serves as a key intermediate in medicinal chemistry, particularly for spirocyclic and heterocyclic frameworks .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5/c1-5-25-17(23)20(13-15-9-7-6-8-10-15)14-21(12-11-16(20)22)18(24)26-19(2,3)4/h6-10H,5,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXNVZIFOWTIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(CCC1=O)C(=O)OC(C)(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl 3-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate typically involves multiple steps. One common method includes the reaction of piperidine with ethyl chloroformate to form an intermediate, which is then reacted with tert-butyl chloroformate and benzyl bromide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 3-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Tert-butyl 3-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 3-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Piperidine and Pyrrolidine Derivatives

Compound Name (CAS) Molecular Formula MW Substituents/Functional Groups Key Structural Differences
Target compound (193274-00-9) C₁₉H₂₅NO₅ 347 3-benzyl, 4-oxo, 1-tert-butyl, 3-ethyl High steric hindrance from benzyl group
1-Boc (tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate) C₁₂H₁₉NO₅ 257 4-oxo, 1-tert-butyl, 3-methyl Lacks benzyl; smaller ester (methyl vs. ethyl)
1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (71233-25-5) C₁₆H₂₅NO₅ 311 3-oxo, 1-tert-butyl, 4-ethyl Ester groups at positions 1 and 4 (vs. 1 and 3)
1-tert-Butyl-3-ethyl-4-oxopyrrolidine-1,3-dicarboxylate C₁₂H₁₉NO₅ 257 Pyrrolidine ring, 4-oxo Five-membered ring (vs. piperidine)
1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (932035-01-3) C₁₃H₂₄N₂O₄ 272 4-amino group Amine replaces keto group
1-tert-Butyl 3-ethyl 3-fluoropiperidine-1,3-dicarboxylate (1228631-45-5) C₁₃H₂₂NO₄F 275 3-fluoro substituent Fluorine introduces electronegativity

Physicochemical Properties and Reactivity

  • Lipophilicity: The benzyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to non-benzylated analogs (e.g., 1-Boc: logP ~1.8) .
  • Solubility: Polar esters (tert-butyl, ethyl) enhance solubility in organic solvents (e.g., MTBE, THF) but reduce aqueous solubility vs. amino or hydroxy derivatives .
  • Reactivity: The 4-oxo group facilitates enolate formation for alkylation or condensation reactions . The ethyl ester hydrolyzes slower than methyl esters (e.g., 1-Boc) under basic conditions . Benzyl group steric effects hinder nucleophilic attacks at position 3 compared to unsubstituted analogs .

Biological Activity

1-Tert-butyl 3-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate (CAS No. 193274-00-9) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H25NO5
  • Molecular Weight : 347.41 g/mol
  • Purity : Typically >97% (HPLC)
  • Storage Conditions : Sealed in dry conditions at 2-8°C

Research indicates that compounds similar to 1-tert-butyl 3-ethyl 3-benzyl-4-oxopiperidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. The proposed mechanisms include:

  • Inhibition of Tubulin Polymerization : These compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase.
  • Induction of Apoptosis : Studies demonstrate that these compounds can induce apoptosis in cancer cells through dose-dependent mechanisms, increasing the percentage of cells undergoing programmed cell death.

Biological Activity Data

The biological activity of 1-tert-butyl 3-ethyl 3-benzyl-4-oxopiperidine has been evaluated in various studies. Below is a summary of findings regarding its antiproliferative effects:

Cell Line IC50 (µM) Mechanism Comments
K562 (Leukemia)0.70Apoptosis inductionSignificant increase in apoptotic cells at IC50.
HeLa (Cervical)0.75Cell cycle arrestAccumulation in G2/M phase observed.
L1210 (Leukemia)1.1Inhibition of tubulin polymerizationSelective for cancer cells over normal PBMCs.

Case Study 1: Antiproliferative Activity

A study conducted on K562 cells demonstrated that treatment with the compound resulted in a marked increase in apoptosis, with approximately 32.87% of cells undergoing apoptosis at an IC50 concentration after 72 hours. This suggests a strong potential for selective cytotoxicity against leukemia cells while sparing normal cells .

Case Study 2: Cell Cycle Analysis

In another experiment involving HeLa cells, treatment with the compound led to a significant increase in cells arrested at the G2/M phase compared to untreated controls. The analysis indicated that the compound effectively disrupts normal cell cycle progression, a characteristic feature of effective antitumor agents .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and tubulin. The binding affinity and interaction patterns suggest that modifications to the piperidine ring enhance biological activity by improving binding stability at the colchicine site .

Q & A

Q. What are the typical synthetic routes and critical reagents for preparing 1-Tert-butyl 3-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate?

The synthesis often involves multi-step procedures, such as Boc-protection of the piperidine ring followed by alkylation or acylation. For example, analogous compounds are synthesized using tert-butyl esters and ethyl trifluoroacetate under controlled conditions with dichloromethane as a solvent and triethylamine as a base to facilitate reactions . Multi-step protocols may include purification via column chromatography and recrystallization .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions on the piperidine ring. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyls. Computational tools (e.g., PubChem-derived InChIKey and SMILES) aid in cross-referencing structural data .

Q. How can researchers purify this compound to achieve high yields and purity?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from solvents like ethanol or methanol may further enhance purity. Monitoring via thin-layer chromatography (TLC) ensures reaction progress .

Q. What are the stability considerations for this compound under varying experimental conditions?

The compound is stable under inert atmospheres but may degrade in acidic/basic conditions due to ester group hydrolysis. Storage at –20°C in airtight containers with desiccants is recommended. Stability under reaction conditions (e.g., oxidizing agents) should be tested via controlled kinetic studies .

Q. What safety protocols are essential for handling this compound in the laboratory?

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation in fume hoods during synthesis. Avoid skin contact and inhalation; dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Design of Experiments (DoE) methodologies can systematically vary parameters (temperature, catalyst loading, solvent polarity). For example, computational reaction path searches (e.g., quantum chemical calculations) predict optimal conditions, reducing trial-and-error approaches .

Q. What strategies are effective for controlling stereochemistry during synthesis?

Chiral catalysts (e.g., organocatalysts) or chiral stationary phases in HPLC can enforce enantioselectivity. For diastereomer separation, techniques like fractional crystallization or diastereomeric salt formation are employed. Stereochemical outcomes should be confirmed via X-ray crystallography or NOESY NMR .

Q. How should conflicting analytical data (e.g., NMR vs. computational predictions) be resolved?

Cross-validate using multiple techniques: X-ray crystallography for absolute configuration, high-resolution MS for molecular formula, and 2D NMR (COSY, HSQC) for connectivity. Discrepancies may arise from dynamic effects (e.g., rotamers), requiring variable-temperature NMR studies .

Q. What computational tools are suitable for designing derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies), while molecular dynamics (MD) simulations assess ligand-protein interactions. Tools like AutoDock or Schrödinger Suite predict binding affinities to biological targets, guiding rational design .

Q. What methodologies elucidate the mechanism of biological activity for this compound?

In vitro enzyme inhibition assays (e.g., fluorescence-based kinetics) quantify interactions with target proteins. Cellular assays (e.g., cytotoxicity or apoptosis markers) validate pharmacological effects. Molecular docking studies correlate structural features (e.g., benzyl group orientation) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.